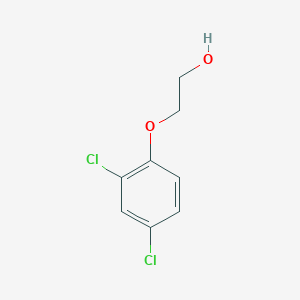

2-(2,4-Dichlorophenoxy)ethanol

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(2,4-dichlorophenoxy)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8Cl2O2/c9-6-1-2-8(7(10)5-6)12-4-3-11/h1-2,5,11H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCCMNBRZMKANQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)OCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70870474 | |

| Record name | 2-(2,4-Dichlorophenoxy)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70870474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120-67-2, 14866-28-5 | |

| Record name | 2-(2,4-Dichlorophenoxy)ethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=120-67-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2,4-Dichlorophenoxy)ethanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000120672 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(2,4-Dichlorophenyl)ethane-1,2-diol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014866285 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(2,4-DICHLOROPHENOXY)ETHANOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=423 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(2,4-Dichlorophenoxy)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70870474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2,4-dichlorophenoxy)ethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.015 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-(2,4-DICHLOROPHENOXY)ETHANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N34K7N6Q37 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis and Derivatization Methodologies for 2 2,4 Dichlorophenoxy Ethanol

Established Synthetic Routes for 2-(2,4-Dichlorophenoxy)ethanol

The primary method for synthesizing this compound is the Williamson ether synthesis. wikipedia.orgmasterorganicchemistry.com This well-established reaction involves the formation of an ether from an organohalide and an alkoxide. wikipedia.org In this specific synthesis, the reaction proceeds via an SN2 mechanism, where a nucleophile attacks an electrophilic carbon atom, resulting in the formation of a new ether linkage. wikipedia.orgmasterorganicchemistry.com

A key example of the synthesis is a condensation reaction between a phenol (B47542) and an alcohol derivative. A simple and selective protocol involves reacting 2,4-dichlorophenol (B122985) with 2-chloroethanol (B45725). thieme-connect.com This reaction can be effectively promoted by a base, such as potassium carbonate (K₂CO₃), in a solvent like methanol (B129727) at room temperature. thieme-connect.com This method is notable for its mild conditions and good yields for O-alkylated products. thieme-connect.com The process involves the deprotonation of the phenol to form a more nucleophilic phenoxide ion, which then attacks the electrophilic carbon of 2-chloroethanol, displacing the chloride leaving group to form the ether bond. wikipedia.orgmasterorganicchemistry.com

Table 1: Reaction Conditions for Synthesis of this compound

| Reactant 1 | Reactant 2 | Base | Solvent | Temperature | Yield | Reference |

| 2,4-Dichlorophenol | 2-Chloroethanol | K₂CO₃ | Methanol | Room Temp. | 65% | thieme-connect.com |

The selection of precursors is critical for the synthesis of the target compound.

2,4-Dichlorophenol : This molecule serves as the nucleophilic precursor. In the presence of a base, its hydroxyl group is deprotonated to form the 2,4-dichlorophenoxide ion, which is a potent nucleophile. wikipedia.org

2-Chloroethanol, 2-Bromoethanol, or Ethylene (B1197577) Oxide : These compounds act as the two-carbon electrophilic precursors. chemicalbook.comvulcanchem.com The carbon atom bonded to the halogen (in 2-chloroethanol or 2-bromoethanol) or the carbons in the strained ring (of ethylene oxide) are electron-deficient and thus susceptible to nucleophilic attack by the phenoxide. wikipedia.orgvulcanchem.com

It is important to distinguish the synthesis of this compound from that of the well-known herbicide 2,4-Dichlorophenoxyacetic acid (2,4-D). The synthesis of 2,4-D involves the condensation of 2,4-dichlorophenol with chloroacetic acid , not a two-carbon alcohol precursor. miracosta.eduwikipedia.org

Table 2: Key Precursors and Their Roles

| Precursor | Chemical Class | Role in Synthesis |

| 2,4-Dichlorophenol | Chlorinated Phenol | Nucleophile (after deprotonation) |

| 2-Chloroethanol | Haloalcohol | Electrophile |

| Ethylene Oxide | Epoxide | Electrophile |

| Potassium Carbonate | Inorganic Base | Promotes reaction by deprotonating phenol |

Advanced Derivatization Techniques for Structural Modification

The terminal hydroxyl group of this compound is a key site for structural modifications, allowing for the creation of various derivatives through techniques such as esterification and amidation.

The alcohol functional group in this compound can undergo esterification to form ester derivatives. This classic reaction typically involves reacting the alcohol with a carboxylic acid or, more commonly, a more reactive acyl chloride or acid anhydride (B1165640) in the presence of a catalyst or a base to neutralize the acidic byproduct. While this reaction is chemically feasible, specific examples of ester derivatives synthesized directly from this compound are not prominently detailed in the surveyed literature. The related compound, 2,4-dichlorophenoxyacetic acid, is frequently converted into various esters, such as its isopropyl or butyl esters. chemicalbook.comwho.int

The synthesis of amide derivatives from this compound involves converting the hydroxyl group into an amine, which can then react with an acyl chloride or carboxylic acid. A more direct route has been used to synthesize N-substituted amide derivatives. For instance, the compound 2-chloro-N-[2-(2,4-dichlorophenoxy)ethyl]acetamide is synthesized in a two-step process where 2,4-dichlorophenol first reacts to form the parent this compound, which is then subjected to amidation. vulcanchem.com

While numerous studies report the synthesis of amide and thiourea (B124793) derivatives of the related 2,4-dichlorophenoxyacetic acid structure, specific research detailing the synthesis of thiourea derivatives starting from this compound is limited. mdpi.comresearchgate.net

Green Chemistry Approaches in this compound Synthesis

Efforts to develop more environmentally benign synthetic methods are a key focus of modern chemistry. In the context of synthesizing phenoxyethanols, green chemistry principles are being applied to reduce waste, lower energy consumption, and avoid hazardous substances. zenodo.org

A significant green advancement is the development of synthesis protocols that operate under milder conditions. The base-mediated condensation of 2,4-dichlorophenol and 2-chloroethanol at room temperature represents a more energy-efficient path compared to traditional methods that require heating. thieme-connect.com This approach minimizes energy costs and the potential for side reactions that can occur at elevated temperatures.

Other green strategies explored for related compounds, which could be applicable here, include solvent-free reactions and the use of inorganic solid supports like silica (B1680970) or zeolites, sometimes in conjunction with microwave assistance to enhance reaction rates. rsc.org These methods aim to eliminate the use of volatile and often toxic organic solvents, which are a major source of chemical waste. rsc.org

Analytical Verification of Synthesized Compounds (e.g., NMR, Mass Spectrometry)

The structural confirmation of synthesized this compound and its derivatives is crucial for verifying the outcome of a chemical reaction. Standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed to elucidate the molecular structure and confirm the identity and purity of the target compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For derivatives of 2-(2,4-dichlorophenoxy)acetic acid, both ¹H and ¹³C NMR are used to confirm their structures. mdpi.com

For example, in the analysis of 2-(2,4-Dichlorophenoxy)-N-(2,2,2-trichloro-1-(3-(2,5-dimethylphenyl)thioureido)ethyl)acetamide, a derivative of the 2,4-D family, specific chemical shifts in the ¹H NMR spectrum confirm the presence of aromatic protons, the CH₂ group, and methyl groups. mdpi.com The corresponding ¹³C NMR spectrum shows signals for the carbonyl (C=O) and thione (C=S) carbons, aromatic carbons, and the CCl₃ group, providing a complete structural map. mdpi.com While specific data for this compound is not detailed in the provided context, the analytical approach for its derivatives is well-established. For instance, the ¹³C NMR spectrum of 2-(2,4-Dichlorophenoxy)ethyl N-(3-trifluoromethylphenyl)carbamate has been documented. nih.gov Similarly, ¹H NMR data for related compounds like (E)-benzaldehyde O-(2-(2,4-dichlorophenoxy)acetyl) oxime is available and shows characteristic peaks for the aromatic and methylene (B1212753) protons. google.com

¹H NMR Data for a Related Derivative: (E)-benzaldehyde O-(2-(2,4-dichlorophenoxy)acetyl) oxime google.com

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

|---|---|---|

| 7.66 | m | 2H, Aromatic |

| 7.33 | m | 4H, Aromatic |

| 7.17 | dd | 1H, Aromatic (J = 8.8, 2.6 Hz) |

| 6.88 | d | 1H, Aromatic (J = 8.8 Hz) |

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique used to determine the molecular weight and elemental composition of a compound. It is frequently used in combination with gas chromatography (GC-MS) or liquid chromatography (LC-MS/MS) for the analysis of phenoxy herbicides and their derivatives. nih.govepa.gov

In the analysis of 2,4-Dichlorophenoxyacetic acid (2,4-D), the parent compound of this family, LC-MS/MS is used to monitor specific parent-daughter ion transitions. epa.gov For 2,4-D, the monitored transitions are typically m/z 219 → 161 (for quantification) and m/z 221 → 163 (for confirmation). epa.gov For its metabolite, 2,4-dichlorophenol (2,4-DCP), the transitions m/z 161 → 125 and m/z 163 → 127 are used. epa.gov

GC-MS is also widely employed, often after a derivatization step to make the analytes more volatile. For instance, the analysis of the trimethylsilyl (B98337) (TMS) derivative of 2,4-D shows a characteristic molecular ion peak in the mass spectrum that confirms its identity. researchgate.net The mass spectrum of the TMS derivative of 2,4-D exhibits a maximum ion at m/z = 292, while the derivative of its degradation product, 2,4-dichlorophenol, shows a maximum ion at m/z = 234. researchgate.net These fragmentation patterns are essential for unambiguous identification in complex samples. nih.gov

LC-MS/MS Transitions for 2,4-D and its Metabolite epa.gov

| Compound | Parent Ion (m/z) | Daughter Ion (m/z) | Purpose |

|---|---|---|---|

| 2,4-D | 219 | 161 | Quantification |

| 2,4-D | 221 | 163 | Confirmation |

| 2,4-DCP | 161 | 125 | Quantification |

Environmental Dynamics and Fate of 2 2,4 Dichlorophenoxy Ethanol

Occurrence and Distribution in Environmental Compartments

Specific monitoring data on the occurrence and distribution of 2-(2,4-Dichlorophenoxy)ethanol in the environment are not extensively documented. This is primarily because as a 2,4-D ester, it is expected to degrade rapidly into 2,4-D acid in most environmental settings. orst.edu Therefore, environmental monitoring programs are more likely to detect the more persistent and mobile 2,4-D acid. The distribution of the parent ester is transient, governed by its rapid hydrolysis upon entering aquatic or terrestrial systems.

In aquatic environments, 2,4-D esters like this compound are generally non-persistent. wikipedia.org The primary transformation process is hydrolysis, which separates the compound into 2,4-D acid and the corresponding alcohol. invasive.org This process is influenced by pH, with hydrolysis being significantly faster in alkaline waters. juniperpublishers.comfao.org For instance, the half-life of the 2-ethylhexyl ester of 2,4-D is 48 days at a neutral pH of 7, but decreases to just 2.2 days at a pH of 9. fao.org Similarly, the average de-esterification half-life of 2,4-D butoxyethyl ester (2,4-D BEE) in natural waters was found to be as short as 2.6 hours. epa.gov

Given this rapid degradation, significant concentrations of intact this compound are not expected to persist in surface water or leach into groundwater. cdc.gov The resulting 2,4-D acid, however, is water-soluble and mobile, and has been detected at low concentrations in streams and shallow groundwater in both rural and urban areas. wikipedia.org The accumulation of 2,4-D in bottom sediments is not expected. who.int While the ester forms can be toxic to aquatic life, the rapid hydrolysis to the less toxic acid form mitigates this risk. wikipedia.org

Table 1: Environmental Half-Life of 2,4-D and Related Esters in Various Compartments

| Compound Form | Compartment | Condition | Half-Life | Citation |

|---|---|---|---|---|

| 2,4-D Acid/Ester/Amine | Soil | General | ~10 days | orst.edu |

| 2,4-D Ethylhexyl Ester (EHE) | Soil | General | 1-14 days (median 2.9 days) | orst.edu |

| 2,4-D Acid | Soil | Aerobic Mineral Soil | 6.2 days | wikipedia.org |

| 2,4-D Acid | Water | Aerobic | 15 days | wikipedia.org |

| 2,4-D Acid | Water | Anaerobic | 41-333 days | wikipedia.org |

| 2,4-D Butoxyethyl Ester (BEE) | Natural Waters (various sites) | pH 5.4-8.2 | 2.6 hours (average) | epa.gov |

In terrestrial systems, 2,4-D esters are rapidly converted to the acid form upon contact with soil. invasive.org This transformation is primarily due to rapid hydrolysis, which can be both a chemical and microbial-mediated process. juniperpublishers.comepa.govwho.int The rate of this hydrolysis can be influenced by factors such as soil moisture, with decreasing moisture potentially slowing the rate of ester hydrolysis. juniperpublishers.com

Once converted to 2,4-D acid, its fate in soil is governed by two main factors: adsorption and biodegradation. 2,4-D acid has a low binding affinity in mineral soils, which gives it high mobility and the potential to leach. orst.eduwikipedia.org However, its adsorption increases in soils with higher organic matter content and lower pH. fao.org The rapid biodegradation of 2,4-D acid in most soils typically prevents significant downward movement into groundwater under normal field conditions. fao.org The persistence of 2,4-D acid in soil is generally short, with reported half-lives often ranging from a few days to a few weeks. orst.educdc.gov

The potential for a pesticide to be present in the atmosphere is related to its volatility. Some ester formulations of 2,4-D, particularly short-chain esters like butyl or isopropyl esters, are known to be volatile, which can lead to atmospheric drift after application. who.intinchem.org To mitigate this, the use of these highly volatile esters has been largely replaced by low-volatile esters or amine salts. who.intinchem.org

Environmental Transformation and Degradation Pathways

The primary transformation pathway for this compound in the environment is its rapid de-esterification or hydrolysis. This process breaks the ester bond, yielding 2,4-Dichlorophenoxyacetic acid (2,4-D) and ethylene (B1197577) glycol. epa.gov This initial step is crucial as it converts the parent compound into the more studied 2,4-D acid, which then undergoes further degradation. The hydrolysis can occur through both abiotic and biotic (microbial-mediated) processes. epa.gov

Following hydrolysis, the environmental fate is that of 2,4-D acid. The dominant degradation process for 2,4-D acid is microbial activity. cdc.gov This biodegradation is a key factor in its environmental persistence. Photodegradation on soil and in water can also occur but is generally considered a slower process compared to microbial breakdown. juniperpublishers.comfao.org Major photodegradation products that have been identified include 1,2,4-benzenetriol (B23740) and 2,4-dichlorophenol (B122985). juniperpublishers.com

The biodegradation of 2,4-D acid by microorganisms is the most significant pathway for its removal from the environment. cdc.govinchem.org The process is typically rapid in environments with adapted microbial populations, such as agricultural soils where the herbicide has been previously applied. who.int

The metabolic pathway for 2,4-D degradation has been extensively studied. It generally begins with the cleavage of the acetic acid side chain from the aromatic ring, a reaction catalyzed by the enzyme α-ketoglutarate-dependent 2,4-D dioxygenase (TfdA). nih.gov This initial step forms the intermediate compound 2,4-dichlorophenol (2,4-DCP). nih.gov

From 2,4-DCP, the pathway continues with the hydroxylation of the aromatic ring to form dichlorocatechol. nih.gov This is followed by the cleavage of the aromatic ring, a critical step in detoxification. The ring is opened, and subsequent enzymatic reactions further break down the molecule into simpler compounds like 2-chloromaleylacetate, which can then enter central metabolic pathways like the tricarboxylic acid (TCA) cycle. nih.gov

A diverse range of microorganisms capable of degrading 2,4-D have been isolated from various environments, particularly from soil. wikipedia.orgnih.gov The ability to break down this herbicide is not limited to a single genus but is found across numerous bacterial and fungal species. The presence of these microbes is a primary reason for the relatively low persistence of 2,4-D in many soil and water environments. wikipedia.org

Repeated applications of 2,4-D to soil can stimulate the growth of these degrading microorganisms, leading to faster breakdown rates in subsequent applications. inchem.orgwho.int Numerous studies have identified specific microbial strains with high degradation efficiency.

Table 2: Examples of Microbial Genera Involved in 2,4-D Degradation

| Microbial Genus | Type | Citation |

|---|---|---|

| Cupriavidus | Bacteria | nih.govnih.gov |

| Pseudomonas | Bacteria | nih.govresearchgate.net |

| Sphingomonas / Novosphingobium | Bacteria | nih.gov |

| Achromobacter | Bacteria | nih.gov |

| Ochrobactrum | Bacteria | nih.gov |

| Flavobacterium | Bacteria | inchem.orgwho.int |

| Arthrobacter | Bacteria | who.int |

| Mortierella | Fungi | nih.gov |

| Umbelopsis | Fungi | nih.gov |

Biodegradation Mechanisms

Enzymatic Pathways and Key Enzymes (e.g., dioxygenases, hydroxylases)

The microbial degradation of 2,4-D and its derivatives is a critical process in their environmental dissipation. A key initial step in the breakdown of many phenoxy herbicides is catalyzed by specific enzymes produced by soil microorganisms. nih.govwho.int

One of the most well-characterized enzymatic pathways involves α-ketoglutarate-dependent dioxygenases . nih.govasm.org For instance, the enzyme TfdA, found in bacteria like Cupriavidus necator JMP134, is an α-ketoglutarate-dependent 2,4-D dioxygenase. nih.govpnas.org This enzyme initiates the degradation of 2,4-D by cleaving the ether bond. nih.govacs.org This process involves the hydroxylation of the acetate (B1210297) side chain, leading to an unstable hemiacetal intermediate. pnas.orgacs.org

Other dioxygenases have also been identified in different bacterial strains that show specificity for various phenoxyalkanoic acid herbicides. asm.org For example, Sphingomonas herbicidovorans MH utilizes distinct dioxygenases for the enantioselective degradation of mecoprop. asm.org While these enzymes are specific, they share the general mechanism of using molecular oxygen to break down the herbicide structure. asm.org

Hydroxylases also play a crucial role in the subsequent steps of degradation. After the initial cleavage of the ether linkage and formation of phenols, hydroxylases introduce additional hydroxyl groups onto the aromatic ring. nih.govlsuagcenter.com This hydroxylation is a key step that prepares the ring for cleavage. lsuagcenter.comresearchgate.net For example, 2,4-dichlorophenol (2,4-DCP), a common metabolite, is further hydroxylated to form catechols. acs.orgresearchgate.net

Metabolite Formation during Biodegradation (e.g., 2,4-dichlorophenol)

The biodegradation of this compound and related 2,4-D esters proceeds through a series of intermediate metabolites. The primary and most significant initial metabolite is 2,4-dichlorophenol (2,4-DCP) . juniperpublishers.comfao.orgwho.int This is formed through the cleavage of the ether bond of the parent compound. nih.govacs.org

Following the formation of 2,4-DCP, further microbial degradation occurs. This process can lead to the formation of other intermediates, including:

1,2,4-benzenetriol : A major photodegradation product, but also formed during microbial breakdown. juniperpublishers.comorst.edu

4-chlorophenol : A minor metabolite. juniperpublishers.com

Chlorohydroquinone (CHQ) orst.edu

2,4-dichloroanisole (B165449) (2,4-DCA) fao.orgorst.edu

3,5-dichlorocatechol (3,5-DCC) : Formed via hydroxylation of 2,4-DCP. acs.orgresearchgate.net

Ultimately, these aromatic intermediates undergo ring cleavage, leading to the formation of simpler organic acids and eventually mineralization to carbon dioxide. juniperpublishers.comwikipedia.org Under anaerobic conditions, the degradation is much slower, and metabolites like 2,4-DCP, 4-chlorophenol, and 2,4-dichloroanisole can be more persistent. juniperpublishers.comfao.org

Photodegradation Processes

Photodegradation, or the breakdown of a chemical by light, can contribute to the environmental dissipation of 2,4-D and its esters, although its significance can vary. invasive.orgwho.int In aqueous environments, 2,4-D has an aqueous photolysis half-life of about 13 days at 25°C at the water's surface. juniperpublishers.com Studies have shown that 2,4-D is susceptible to photodegradation, leading to the formation of several products, including 1,2,4-benzenetriol and 2,4-dichlorophenol, which can then undergo secondary photolysis to form humic acids. juniperpublishers.com

The photodegradation of 2,4-D esters, such as 2,4-D ethyl ester, has been studied on various surfaces. On an inert glass surface under UV light, the half-life was found to be approximately 23.6 minutes. researchgate.net However, on soil surfaces, the rate is slower due to the quenching effect of humic substances which absorb some of the UV light. researchgate.net For example, the half-life of 2,4-D ethyl ester under sunlight on alluvial, black, and red soils were approximately 6.1, 3.0, and 12.4 days, respectively. researchgate.net

Advanced oxidation processes, such as UV/H₂O₂, can significantly accelerate the degradation of 2,4-D in water. ascelibrary.comresearchgate.netresearchgate.net In one study, 90% of 2,4-D was degraded within 5 minutes using this method. ascelibrary.comresearchgate.net The presence of hydroxyl radicals generated in these processes leads to a much faster breakdown compared to direct photolysis alone. researchgate.netresearchgate.net

However, some studies suggest that photolysis is unlikely to be a significant removal mechanism for 2,4-D esters in aquatic environments compared to other processes like hydrolysis and microbial degradation. apvma.gov.au

Hydrolysis and Other Chemical Degradation Routes

Hydrolysis is a key chemical degradation pathway for 2,4-D esters, including this compound. In this process, the ester linkage is cleaved, yielding the 2,4-D acid and the corresponding alcohol. invasive.orgwho.int The rate of hydrolysis is significantly influenced by pH. juniperpublishers.comfao.org It occurs more rapidly in alkaline waters. fao.orginvasive.org For instance, the hydrolysis half-life of the 2-ethylhexyl ester of 2,4-D is 48 days at pH 7, but decreases to 2.2 days at pH 9. fao.org Similarly, the ethyl hexyl form is rapidly hydrolyzed in water to the 2,4-D acid, with a half-life of less than a day. orst.edu

In soil, the hydrolysis of 2,4-D esters to the parent acid is also a rapid process, often occurring within hours or a few days. fao.orgwho.int This conversion is a prerequisite for further microbial degradation of the 2,4-D acid. juniperpublishers.com The rate of ester hydrolysis in soil can be affected by soil moisture, with decreasing moisture leading to a slower rate. juniperpublishers.com

Apart from hydrolysis, other abiotic degradation processes are generally considered less significant for 2,4-D and its esters under typical environmental conditions. invasive.org

Persistence and Bioavailability in Environmental Matrices

The persistence and bioavailability of this compound are largely governed by the degradation kinetics of the 2,4-D acid to which it rapidly converts, and by various environmental factors that influence these processes.

Half-life and Degradation Kinetics in Soil and Water

The persistence of 2,4-D, and by extension its esters, is generally low in the environment due to rapid microbial degradation. wikipedia.orginvasive.org

In Soil: The half-life of 2,4-D in soil is typically short, often ranging from a few days to a couple of weeks. invasive.org

In aerobic mineral soils, a rapid degradation with a half-life of 6.2 days has been reported. orst.eduwikipedia.org

Other estimates for the soil half-life of the acid, diethylamine (B46881) salt, and ester forms are around 10 days. orst.edu

For the 2,4-D ethylhexyl ester, the soil half-life has been estimated to range from 1 to 14 days, with a median of 2.9 days. orst.edu

Generally, the half-life is often cited as being between 3 and 10 days. fao.org

In Water: The degradation of 2,4-D in aquatic environments is also relatively quick, particularly under aerobic conditions.

The half-life in aerobic aquatic environments is estimated to be around 15 days. orst.eduwikipedia.org

However, under anaerobic conditions, 2,4-D is much more persistent, with a half-life ranging from 41 to 333 days. orst.eduwikipedia.org

In natural waters, following the application of the dimethylamine (B145610) salt of 2,4-D, half-lives have been observed to range from 1.1 to 20 days. fao.org

The following table provides a summary of reported half-life values for 2,4-D and its esters in different environmental compartments.

| Compound Form | Environmental Matrix | Condition | Half-life | Source |

|---|---|---|---|---|

| 2,4-D Acid | Aerobic Mineral Soil | Aerobic | 6.2 days | orst.eduwikipedia.org |

| 2,4-D Acid, DEA Salt, Ester | Soil | - | ~10 days | orst.edu |

| 2,4-D Ethylhexyl Ester | Soil | - | 1-14 days (median 2.9) | orst.edu |

| 2,4-D | Aerobic Aquatic Environment | Aerobic | 15 days | orst.eduwikipedia.org |

| 2,4-D | Anaerobic Aquatic Environment | Anaerobic | 41-333 days | orst.eduwikipedia.org |

| 2,4-D Dimethylamine Salt | Natural Waters | - | 1.1-20 days | fao.org |

| 2,4-D Ethylhexyl Ester | Water (Hydrolysis) | pH 7 | 48 days | fao.org |

| 2,4-D Ethylhexyl Ester | Water (Hydrolysis) | pH 9 | 2.2 days | fao.org |

Factors Influencing Persistence (e.g., pH, temperature, microbial activity)

Several environmental factors can significantly influence the persistence of 2,4-D and its derivatives.

Microbial Activity: This is the most critical factor, as microbial degradation is the primary route of dissipation for 2,4-D in both soil and water. juniperpublishers.comcdc.gov The presence of a healthy, active microbial population adapted to degrading phenoxy herbicides will lead to a shorter half-life. invasive.org Repeated applications of 2,4-D can stimulate the growth of these specific microorganisms. who.int

pH: The pH of the soil and water affects both chemical and biological degradation.

Hydrolysis of 2,4-D esters is faster at higher (alkaline) pH. fao.orginvasive.org

Microbial degradation can be inhibited at low pH levels. For example, at a pH below 4.5, the half-life of 2,4-D degradation by soil microorganisms increases significantly. inchem.org

Soil pH also influences the adsorption of 2,4-D, with higher adsorption occurring in more acidic soils, which can affect its availability for degradation and leaching. juniperpublishers.com

Temperature: Temperature has a direct impact on the rates of both chemical reactions and microbial metabolism.

Ideal temperatures for the application and degradation of most herbicides are between 65 and 85°F (approximately 18 to 29°C). ndsu.edurutgers.edu

At temperatures below 60°F (15°C), plant and microbial metabolism slows down, leading to slower herbicide degradation. ndsu.edusdstate.edu

Conversely, very high temperatures (above 85°F or 29°C) can increase the volatilization of certain 2,4-D ester formulations. ndsu.edurutgers.edu

Generally, warmer conditions, provided there is adequate moisture, will accelerate the breakdown of 2,4-D. who.intresearchgate.net

Soil Moisture and Organic Matter:

Adequate soil moisture is necessary for microbial activity and for the hydrolysis of esters. juniperpublishers.com

Soils with higher organic matter content tend to adsorb 2,4-D more strongly, which can reduce its immediate bioavailability but also supports a larger microbial population that can degrade it over time. who.intfao.org

Sorption and Leaching Potential

The mobility of this compound in the soil environment is a critical factor in determining its potential to contaminate groundwater and surface water. This mobility is primarily controlled by the processes of sorption (adhesion to soil particles) and leaching (movement through the soil profile with water).

In soil and water, ester forms of 2,4-D, such as this compound, are expected to rapidly hydrolyze to the parent 2,4-D acid. orst.eduepa.gov The rate of this hydrolysis is influenced by soil moisture and the molecular weight of the alcohol component. juniperpublishers.com Therefore, the sorption and leaching behavior is largely that of the resulting 2,4-D acid.

The sorption of 2,4-D in soil is significantly influenced by the soil's organic matter content and pH. juniperpublishers.comfao.org It binds more strongly to soils with a high organic matter content and in more acidic conditions (lower pH). juniperpublishers.comfao.org Conversely, in soils with low organic matter and higher (more alkaline) pH, 2,4-D is more mobile and prone to leaching. juniperpublishers.com For instance, one study found that higher volumes of water were needed to leach 2,4-D from soils with high organic content, and it leached more readily in soils with a pH of 7.5 and above. juniperpublishers.com

While the 2,4-D acid has a high potential to be mobile, it generally remains in the upper layers of the soil due to rapid microbial degradation. juniperpublishers.com One study noted that most of the 2,4-D applied in an ester form remained in the top 20 cm of the soil. juniperpublishers.com Ester forms of 2,4-D are less likely to leach into the soil compared to more soluble salt formulations; however, they have a greater potential to be transported via surface runoff, especially if a significant rainfall event occurs shortly after application. juniperpublishers.com

Sorption and Leaching Potential of 2,4-D and its Derivatives

| Compound | Parameter | Value | Soil Type/Conditions | Reference |

|---|---|---|---|---|

| 2,4-D Acid | Koc | 31-74 ml/g (avg. 45 ml/g) | Silt loam, sandy loam, loam, clay | inchem.org |

| 2,4-D Acid | Koc | 59-117 | Arizona clay loam, Mississippi loam, California sandy loam, Plainfield sand | fao.org |

| 2,4-D Acid | Kd | 0.08-1.11 ml/g | Silt loam, sandy loam, loam, clay | inchem.org |

| 2-Ethylhexyl Ester | Hydrolysis Half-life | 79 minutes | In the presence of soil | inchem.org |

| Butyl Ester | Hydrolysis Half-life | 26 minutes | In the presence of soil | inchem.org |

The Groundwater Ubiquity Score (GUS), calculated from a compound's half-life and Koc, is used to predict its leaching potential. Herbicides with GUS values greater than 2.8 are considered "leachers". acs.org Studies on urban soils have shown that 2,4-D can have a high potential for leaching in soils with low organic matter. acs.orgnih.gov

Bioaccumulation and Biomagnification Potential

Bioaccumulation is the process where the concentration of a chemical in an organism becomes higher than its concentration in the surrounding environment. who.int Biomagnification is the progressive increase in the concentration of a substance in organisms at successively higher levels in a food chain.

There is no evidence to suggest significant biomagnification of 2,4-D in food chains. who.int

Uptake and Elimination in Aquatic Organisms

In aquatic environments, ester formulations of 2,4-D can be more hazardous to fish than salt formulations because they are more readily absorbed. who.intepa.gov A study on the butoxyethanol ester of 2,4-D (a compound structurally similar to this compound) in three fish species found that the maximum concentration of the herbicide and its metabolites in most organs was reached within 1 to 8 hours of exposure. cambridge.org Following this peak, the residues were eliminated rapidly. cambridge.org

In another study, bluegill sunfish and channel catfish exposed to the 2,4-D dimethylamine salt showed differential uptake and elimination rates. cdc.gov Bluegills had a slower elimination rate compared to channel catfish. cdc.gov However, even in this case, there was no indication of long-term bioaccumulation. who.int When bluegill sunfish were exposed to the 2,4-D dimethylamine salt, radioactivity from the labeled compound was detected in tissues, but measurable levels of the parent 2,4-D were not found, suggesting rapid metabolism. who.int

Uptake and Bioaccumulation of 2,4-D Derivatives in Aquatic Organisms

| Organism | Compound | Exposure Concentration | Finding | Reference |

|---|---|---|---|---|

| Bluegill Sunfish, Channel Catfish, Largemouth Bass | Butoxyethanol ester of 2,4-D | 0.3 or 1.0 mg/L | Maximum residue concentrations reached in 1-8 hours, followed by rapid elimination. | cambridge.org |

| Bluegill Sunfish | 2,4-D Dimethylamine Salt | 2 mg/L | Total body concentration of 0.9 mg/kg (2,4-D equivalents) reached at 24 hours. | who.int |

| Channel Catfish | 2,4-D Dimethylamine Salt | 2 mg/L | Total body concentration of 0.2 mg/kg (2,4-D equivalents) reached at 24 hours. | who.int |

| Golden Orfe (fish) | 2,4-D Acid | 50 µg/L | Bioaccumulation factor of <10 after 3 days. | cdc.gov |

| Algae (Chlorella fusca) | 2,4-D Acid | 50 µg/L | Bioaccumulation factor of 6 after 24 hours. | cdc.gov |

Accumulation in Terrestrial Organisms

In the terrestrial environment, soil-dwelling organisms such as earthworms can be exposed to this compound and its degradation products. Studies on the effects of 2,4-D on earthworms have shown that direct contact can be harmful. sc.edu

Research investigating the uptake of 2,4-D by the earthworm Eisenia fetida from contaminated soil and vegetation found that the herbicide could be detected in the worm tissues. sc.edu One study reported that the presence of microplastics in the soil increased the bioaccumulation of 2,4-D in earthworms. researchgate.net However, the accumulation is generally low and, as with aquatic organisms, there is no evidence of significant long-term bioaccumulation or biomagnification in the terrestrial food chain. For example, a 14-day LC50 (the concentration causing death in 50% of the test population) for earthworms exposed to the 2,4-D dimethylamine salt was 350 mg/kg of soil, with no mortality observed at concentrations of 100 mg/kg or less. fao.org

Accumulation of 2,4-D in Earthworms

| Organism | Compound | Exposure Conditions | Finding | Reference |

|---|---|---|---|---|

| Earthworm (Eisenia fetida) | 2,4-D | Ingestion of contaminated soil or vegetation | Uptake of 2,4-D detected in worm tissues. | sc.edu |

| Earthworm (Eisenia andrei) | 2,4-D | 7 mg/kg soil with 100 µg/kg microplastics | Microplastics increased the bioaccumulation of 2,4-D. | researchgate.net |

| Earthworm | 2,4-D Dimethylamine Salt | 14-day exposure in soil | LC50 of 350 mg/kg soil. No mortality at ≤100 mg/kg. | fao.org |

An article on the ecotoxicological investigations of the chemical compound “this compound” cannot be generated as requested. Despite a comprehensive search for scholarly articles, reports, and data on the ecotoxicity of this specific compound, no relevant information was found.

The performed searches focused on the toxicity of this compound to a variety of non-target organisms, including fish, aquatic invertebrates, algae, phytoplankton, and soil microorganisms. However, the search results did not yield any specific studies or data tables pertaining to the effects of this compound on these organisms.

The available scientific literature extensively covers the ecotoxicological effects of the closely related and widely used herbicide, 2,4-Dichlorophenoxyacetic acid (2,4-D), and its various salt and ester formulations. In contrast, specific research on the environmental impact of this compound is not present in the accessed resources.

Therefore, due to the absence of scientific data on the ecotoxicology of this compound, it is not possible to provide the requested article with the specified structure and content. Further scientific investigation would be required to determine the ecotoxicological profile of this particular chemical compound.

Ecotoxicological Investigations of 2 2,4 Dichlorophenoxy Ethanol

Toxicity to Non-Target Organisms

Terrestrial Ecotoxicity

Impact on Terrestrial Invertebrates (e.g., insects)

The impact of 2,4-D on terrestrial invertebrates, including beneficial insects, has been a subject of study. Generally, 2,4-D is classified as having low toxicity to insects. inchem.org For instance, studies on honeybees (Apis mellifera) have estimated the 24-hour LC50 values to be 104 and 115 μg per bee. juniperpublishers.com The LD50 has been estimated to be greater than 10 μ g/bee , leading to its classification as practically non-toxic to this species. juniperpublishers.com However, some adverse effects on the early life stages and adults of certain insect species have been reported. inchem.org The formulation of the herbicide can influence its toxicity, with ester forms being reported as less toxic to insects than salt or acid forms. inchem.org

With regard to soil invertebrates, the 48-hour LC50 concentration for the earthworm Lumbricus rubellus exposed to filter paper treated with 2,4-D was calculated to be 61.6 μg/cm². The effects on soil microorganisms appear to be species-dependent.

| Organism | Metric | Value | Reference |

| Honeybee (Apis mellifera) | 24-hour LC50 | 104-115 µ g/bee | juniperpublishers.com |

| Honeybee (Apis mellifera) | LD50 | >10 µ g/bee | juniperpublishers.com |

| Earthworm (Lumbricus rubellus) | 48-hour LC50 | 61.6 µg/cm² |

Avian Toxicity and Reproductive Impairment

Studies on avian species indicate a low acute toxicity for 2,4-D. inchem.org Both acute oral and short-term dietary dosing studies have demonstrated low toxicity in birds. inchem.org In a study on broiler chicks, the oral LD50 for 2,4-D was calculated to be 420 mg/kg of body weight. nih.gov Acute exposure in chicks led to decreased motor activity, muscular weakness, and motor incoordination. nih.gov

Longer-term studies have only reported adverse effects, such as kidney effects, at very high exposure levels that are unlikely to be encountered in the field. inchem.org Research into the reproductive effects of 2,4-D on birds has not shown significant impacts on reproductive parameters, even at high doses. inchem.org However, it's important to note that pesticides can have sublethal effects on birds, potentially altering their physiology, which in turn can affect survival and reproduction. cnrs.fr

| Species | Metric | Value | Effects Noted | Reference |

| Broiler Chicks | Oral LD50 | 420 mg/kg bw | Decreased motor activity, muscular weakness | nih.gov |

| Various Bird Species | Long-term dietary | High | Kidney effects at excessive doses | inchem.org |

| Various Bird Species | Reproductive studies | High | No significant effects on reproductive parameters | inchem.org |

Mammalian Toxicity in Non-Human Species

The toxicity of 2,4-D in non-human mammalian species has been extensively studied, primarily through oral exposure routes. nih.gov The kidney is considered a primary target organ for 2,4-D toxicity in laboratory animals. nih.govorst.educdc.gov Other target organs include the eye, thyroid, and adrenal glands. orst.edu

Acute oral LD50 values in rats range from 639 mg/kg to 1646 mg/kg, depending on the specific chemical form of 2,4-D. juniperpublishers.comorst.edu For mice, the reported oral LD50 is 138 mg/kg. juniperpublishers.comorst.edu Acute dermal LD50s in rabbits were found to be in the range of 1829 mg/kg to greater than 2000 mg/kg. juniperpublishers.comorst.edu Chronic studies in rats, mice, and dogs have been conducted, with various "No Observed Adverse Effect Levels" (NOAELs) and "Lowest Observed Adverse Effect Levels" (LOAELs) established based on effects like increased kidney weight and slight tubular degeneration. nih.govcdc.gov

| Species | Route | Metric | Value (mg/kg) | Reference |

| Rat | Oral | LD50 | 639 - 1646 | juniperpublishers.comorst.edu |

| Mouse | Oral | LD50 | 138 | juniperpublishers.comorst.edu |

| Rabbit | Dermal | LD50 | 1829 - >2000 | juniperpublishers.comorst.edu |

Molecular and Cellular Mechanisms of Ecotoxicity

The molecular and cellular mechanisms underlying the toxicity of 2,4-D have been investigated, with research pointing towards the induction of oxidative stress, genotoxicity, and apoptosis. semanticscholar.orgresearchgate.netresearchgate.net

Oxidative Stress Induction and Antioxidant System Modulation

Exposure to 2,4-D has been shown to induce oxidative stress in various organisms by disturbing the balance between the production of reactive oxygen species (ROS) and the capacity of the antioxidant defense system. researchgate.netresearchgate.netresearchgate.net Studies have demonstrated that 2,4-D can lead to an increase in lipid peroxidation and levels of oxidized glutathione (B108866). nih.govnih.gov

In response to this oxidative stress, organisms may modulate their antioxidant systems. researchgate.net Research on goldfish gills exposed to 2,4-D showed increased activities of antioxidant defense enzymes such as superoxide (B77818) dismutase, catalase, and glutathione peroxidase. nih.gov In rats co-exposed to ethanol (B145695) and 2,4-D, a decrease in glutathione and antioxidant enzyme activities was observed, alongside an increase in lipid peroxidation. nih.govresearchgate.net The pro-oxidant action of 2,4-D has also been demonstrated in yeast, where it was shown to generate hydroxyl radicals.

DNA Damage and Genotoxicity

There is evidence suggesting that 2,4-D can cause DNA damage and exhibit genotoxic effects. semanticscholar.orgresearchgate.netresearchgate.net The increase in free radical levels associated with oxidative stress can lead to damage to DNA. researchgate.net Studies in rodents have shown that both acute and chronic exposure to 2,4-D can result in genotoxic effects. nih.gov Chronic exposure was associated with an increase in micronuclei and DNA damage as measured by the comet assay. nih.gov In rats, the co-administration of 2,4-D and ethanol was also found to cause DNA damage. nih.govresearchgate.net The mutagenicity of 2,4-D has been linked to various endpoints, including chromosome aberrations, sister chromatid exchange, and an increase in the frequency of DNA strand breaks. researchgate.net

Apoptosis and Cell Death Pathways

2,4-D has been shown to induce apoptosis, or programmed cell death, in various cell types. semanticscholar.orgresearchgate.net One proposed mechanism involves a direct effect on mitochondria, leading to a disruption of the mitochondrial transmembrane potential. nih.gov This mitochondrial dysfunction can trigger the activation of caspases, which are key enzymes in the apoptotic pathway. researchgate.netnih.gov Specifically, the activation of caspase-9 has been implicated in 2,4-D-induced apoptosis. nih.gov Studies have shown that the co-administration of 2,4-D with ethanol can lead to an increase in apoptotic gene expressions in rats. nih.govresearchgate.net The induction of apoptosis is considered a significant outcome of the cellular damage caused by 2,4-D exposure. semanticscholar.orgresearchgate.net

Effects on Energy Metabolism and Morphological Perturbations

Exposure to 2,4-Dichlorophenoxyacetic acid (2,4-D), a compound structurally related to 2-(2,4-Dichlorophenoxy)ethanol, has been shown to induce significant effects on the energy metabolism and morphology of various organisms. In mammalian pancreatic β-cells, 2,4-D exposure can reduce cell viability and trigger mitochondrial dysfunction. nih.gov This includes the loss of mitochondrial membrane potential and the release of cytochrome c into the cytosol, which are critical events in the process of apoptosis, or programmed cell death. nih.gov

Furthermore, 2,4-D can induce oxidative stress, a state characterized by an imbalance between the production of reactive oxygen species and the ability of the biological system to detoxify these reactive products. nih.gov This oxidative stress can lead to cellular damage. In rats, the co-administration of ethanol and 2,4-D led to increased lipid peroxidation in tissues and a decrease in glutathione and antioxidant enzyme activities, indicating a compromised ability to handle oxidative stress. nih.gov

Morphological perturbations have also been observed in aquatic organisms. Exposure to 2,4-D can lead to cellular deformation in green algae and abnormal cellular proliferation in amphibians such as Rhinella arenarum. mdpi.com Invertebrates like Biomphalaria glabrata have been observed to produce non-viable embryos following exposure to the herbicide. mdpi.com Histopathological examinations in rats have revealed that combined exposure to 2,4-D and ethanol can induce serious morphological damage, particularly in the liver and kidneys. nih.gov

Membrane Modifications and Lipid Metabolism Disruption

The presence of 2,4-D can cause significant modifications to cellular membranes and disrupt lipid metabolism. In the fungus Umbelopsis isabellina, which is capable of degrading 2,4-D, the herbicide was found to induce oxidative stress, confirmed by higher levels of thiobarbituric acid-reactive substances (TBARS). nih.gov This damage to the cells resulted in increased permeability of the cell membrane. nih.gov

Studies on the same fungus revealed that 2,4-D affects membrane fluidity. During the exponential growth phase, a notable increase in membrane fluidity was observed in cells treated with 2,4-D. nih.gov However, as the cells entered the stationary phase, a significant decrease in membrane fluidity was recorded, which is thought to be a result of the incorporation of 2,4-D into the bilayer, causing structural disruption. nih.gov

Detailed lipidomic analysis showed that 2,4-D alters the composition of fatty acids within the cell. Specifically, an increase in the level of linoleic acid (C18:2) was noted. nih.gov Moreover, the herbicide caused a shift in the ratio of key phospholipids, with an observed increase in the phosphatidylethanolamine to phosphatidylcholine ratio. nih.gov These changes indicate a direct impact on lipid metabolism and the structural integrity of cellular membranes.

Combined and Synergistic Ecotoxicological Effects

The ecotoxicological impact of compounds like 2,4-D can be exacerbated when they are present in the environment with other contaminants. A study on the combined effects of 2,4-D and ethanol in male albino rats demonstrated a synergistic toxic interaction. nih.gov The co-administration of these two substances resulted in stronger toxic effects on tissues, especially the liver, than when either substance was administered alone. nih.gov

This synergistic effect was evidenced by several biochemical markers. The study found that the combination of ethanol and 2,4-D led to increased levels of liver functional enzymes and enhanced lipid peroxidation in both blood and tissues. nih.gov Concurrently, there was a decrease in glutathione levels and the activity of antioxidant enzymes. nih.gov The combined exposure also caused more significant DNA damage and an increase in the expression of genes related to apoptosis and inflammation. nih.gov

Metabolism of a pesticide does not always result in detoxification; in some cases, the resulting metabolites can be more toxic than the original parent compound. nih.gov This is the case for 2,4-D and its main metabolite, 2,4-Dichlorophenol (B122985) (2,4-DCP). nih.govacs.org

Research comparing the toxicity of 2,4-D and 2,4-DCP on the bacterium Vibrio qinghaiensis sp.-Q67 and the nematode Caenorhabditis elegans consistently found that 2,4-DCP is more toxic than its parent compound, 2,4-D. nih.govacs.org For both organisms, the toxicity of 2,4-DCP was more severe at equivalent concentration levels. nih.govacs.org For example, using the pEC50 (the negative logarithm of the concentration that causes a 50% effect) as a toxicity index for Vibrio qinghaiensis, the values for 2,4-DCP were significantly higher (indicating greater toxicity) than those for 2,4-D. acs.org Similarly, the pLC50 values (the negative logarithm of the lethal concentration for 50% of the population) for C. elegans were higher for 2,4-DCP than for 2,4-D. acs.org

The combined toxicities of 2,4-D and 2,4-DCP can be complex, resulting in additive, synergistic, or antagonistic effects depending on the organism and conditions. acs.org For Vibrio qinghaiensis, the combined effect was found to be additive, whereas for C. elegans, it was antagonistic. acs.org

Toxicity Comparison of 2,4-D and its Metabolite 2,4-DCP

| Organism | Compound | Exposure Time | Toxicity Metric (pEC50/pLC50) |

|---|---|---|---|

| Vibrio qinghaiensis sp.-Q67 | 2,4-D | 0.25 h | 2.768 |

| 12 h | 2.873 | ||

| 2,4-DCP | 0.25 h | 3.417 | |

| 12 h | 4.152 | ||

| Caenorhabditis elegans | 2,4-D | 12 h | 2.322 |

| 24 h | 2.425 | ||

| 2,4-DCP | 12 h | 3.379 | |

| 24 h | 3.408 |

Risk Assessment Methodologies for Environmental Exposure

Ecological Risk Assessments (ERAs) are conducted to evaluate the potential risks to plants and animals from the use of herbicides like 2,4-D. blm.gov These assessments are crucial for providing risk managers with estimates that can inform decisions on the safe use of these chemicals. blm.gov The process involves evaluating exposure pathways for various ecological receptor groups, including terrestrial animals, non-target plants, fish, and aquatic invertebrates. blm.gov

Human health risk assessments also play a key role, evaluating data to conduct dietary, residential, and occupational exposure assessments. regulations.gov These assessments for 2,4-D have identified the primary target organs in laboratory animals, following subchronic oral exposure, to be the eye, thyroid, kidney, adrenals, and ovaries/testes. 24d.info

A key component of risk assessment is the derivation of toxicity thresholds, which are levels of exposure below which adverse effects are not expected to occur. These thresholds are determined for different groups of organisms.

For human health risk assessment, values such as the No-Observed-Adverse-Effect Level (NOAEL) and the Lowest-Observed-Adverse-Effect Level (LOAEL) are established from animal studies. For 2,4-D, a rat developmental toxicity study identified a NOAEL of 25 mg/kg/day and a LOAEL of 75 mg/kg/day, based on decreased maternal body-weight gain and skeletal malformations. 24d.info An acute neurotoxicity study in rats established a NOAEL of 67 mg/kg/day. 24d.info

In ecotoxicology, thresholds are determined for various aquatic and terrestrial species. For the aquatic invertebrate Daphnia magna, one study found the mean inhibitory concentration for 2,4-D to be 10.66 mg/L, with a no-effect concentration of 1.68 mg/L. researchgate.net Fish can show symptoms like loss of balance and lack of response to stimuli when exposed to certain formulations of 2,4-D. researchgate.net It has been noted that daphnids are generally more sensitive to the toxic action of 2,4-D-based herbicides than fish like Cyprinus carpio. researchgate.net

Selected Toxicity Thresholds for 2,4-D

| Organismal Group | Organism | Threshold Type | Value | Basis of Effect |

|---|---|---|---|---|

| Mammals | Rat | NOAEL | 25 mg/kg/day | Developmental toxicity (maternal body weight) |

| LOAEL | 75 mg/kg/day | Developmental toxicity (skeletal malformations) | ||

| Aquatic Invertebrates | Daphnia magna | Mean Inhibitory Concentration | 10.66 mg/L | Immobilization |

| No-Effect Concentration | 1.68 mg/L | Immobilization |

Environmental Monitoring and Risk Mitigation Strategies

Environmental monitoring and risk mitigation for this compound are intrinsically linked to the strategies developed for its parent compound, 2,4-Dichlorophenoxyacetic acid (2,4-D). As a transformation product of 2,4-D, the presence and concentration of this compound in the environment are directly related to the application and subsequent degradation of this widely used herbicide. nih.gov Therefore, monitoring programs and mitigation efforts are typically designed to address 2,4-D and its range of metabolites.

Environmental Monitoring

The detection of 2,4-D and its derivatives, including this compound, in environmental matrices such as soil, sediment, and water is crucial for assessing contamination levels and potential ecological risk. ajol.inforesearchgate.net Various analytical methods have been developed and validated for the quantitative determination of these compounds. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) coupled with Mass Spectrometry (MS) are the most common and robust techniques employed for this purpose. epa.govresearchgate.net

HPLC methods, often using a UV detector, are advantageous for their simplicity in analyzing acidic herbicides. researchgate.netresearchgate.net GC-MS provides high sensitivity and selectivity, although it may require a derivatization step to make the compounds volatile enough for analysis. epa.govresearchgate.net These analytical methods are capable of detecting not only the parent 2,4-D but also its key metabolites like 2,4-Dichlorophenol (2,4-DCP) and 2,4-Dichloroanisole (B165449) (2,4-DCA), and would be adapted for the detection of this compound. epa.gov

Monitoring studies have frequently detected 2,4-D in rivers, streams, and soil, particularly in agricultural regions where its use is prevalent. nih.govresearchgate.net For instance, a study in Ethiopia found 2,4-D concentrations in soil and water samples ranging from 68.22 to 167.7 mg/L, significantly exceeding the U.S. Environmental Protection Agency (EPA) standard of 70 µg/L for drinking water. ajol.inforesearchgate.net Such monitoring provides essential data for evaluating the effectiveness of risk mitigation strategies.

Below is a summary of common analytical methods used for monitoring 2,4-D and its transformation products.

Risk Mitigation Strategies

Given that the primary source of this compound is the degradation of 2,4-D, risk mitigation focuses on reducing the environmental load and persistence of the parent herbicide. Strategies range from physical and chemical treatments to biological remediation.

Bioremediation

Bioremediation is considered a highly effective and environmentally sound method for remediating sites contaminated with 2,4-D. nih.govnih.gov This process relies on microorganisms, such as bacteria and fungi, that can use the herbicide as a carbon source, breaking it down into less harmful substances. inchem.orgscielo.br The degradation of 2,4-D in the environment is primarily driven by the enzymatic processes of these soil microorganisms. nih.gov Numerous microbial strains capable of degrading 2,4-D have been isolated, demonstrating significant potential for use in bioremediation applications. nih.govscielo.br This microbial degradation inherently mitigates the risk from intermediate products, as the ultimate goal is complete mineralization to CO2, water, and inorganic chlorides. researchgate.net

The table below lists examples of microorganisms that have been identified as effective degraders of 2,4-D.

Other Remediation Techniques

In addition to bioremediation, other technologies have been developed to remove 2,4-D residues from the environment. These include physical and chemical methods such as:

Adsorption: Using materials like activated carbon to bind the herbicide and its metabolites, removing them from water. nih.gov

Incineration: High-temperature destruction of contaminated soil or materials. nih.gov

Advanced Oxidation Processes: Methods like ozonation and photodegradation can chemically break down the herbicide molecule. nih.gov

Lack of Sufficient Data for this compound

Following a comprehensive search for scientific literature, it has been determined that there is insufficient available data to generate a thorough and informative article on the metabolism and toxicokinetics of the specific chemical compound This compound .

The performed searches did not yield specific research findings on the gastrointestinal or dermal absorption, tissue distribution, biotransformation pathways, or the role of Cytochrome P450 enzymes in the metabolism of this compound in biological systems.

The vast majority of existing research focuses on the related but structurally distinct compound, 2,4-Dichlorophenoxyacetic acid (2,4-D) , a widely used herbicide. While this compound may be a metabolite or an intermediate in the environmental degradation of other compounds, dedicated studies on its own metabolic fate and toxicokinetic profile in organisms are not present in the search results.

Due to the strict requirement for scientific accuracy and the specific focus on "this compound," it is not possible to construct the requested article based on the provided outline without resorting to speculation or incorrectly applying data from other compounds. Therefore, to ensure the integrity and accuracy of the information provided, the article cannot be generated at this time.

Metabolism and Toxicokinetics in Biological Systems

Biotransformation Pathways

Phase II Metabolism (e.g., conjugation with endogenous compounds)

Specific information on the Phase II metabolism of 2-(2,4-Dichlorophenoxy)ethanol, including its conjugation with endogenous compounds, is not available in the reviewed scientific literature.

Identification of Major Metabolites

There are no available studies that identify the major metabolites of this compound in biological systems.

Excretion Routes and Kinetics

Detailed information regarding the excretion routes and kinetics of this compound is not documented.

Data on the renal excretion of this compound is not available.

Information regarding the biliary excretion of this compound could not be located.

The half-life of this compound in biological fluids and tissues has not been reported in the available scientific literature.

Comparative Metabolism Across Species

There are no available studies comparing the metabolism of this compound across different species.

Differences in Metabolic Rates and Pathways

The primary metabolic pathway for this compound and other 2,4-D esters across various species is enzymatic hydrolysis, yielding the parent 2,4-D acid and the corresponding alcohol, in this case, ethanol (B145695). This process is catalyzed by carboxylesterases (CES), a superfamily of enzymes predominantly found in the liver, but also present in plasma, the small intestine, and other tissues.

Significant interspecies variation exists in the expression and activity of these carboxylesterases, which directly impacts the rate of 2,4-D ester hydrolysis. For instance, rodents, such as rats, possess high levels of CES activity in their plasma, leading to very rapid hydrolysis of ester-containing compounds. In stark contrast, humans and dogs exhibit low to negligible carboxylesterase activity in their plasma. This disparity in plasma CES activity is a major factor in the differing metabolic rates of 2,4-D esters among these species.

While plasma hydrolysis is a key differentiator, liver microsomes in most species, including rats and humans, contain high levels of carboxylesterases that can metabolize these esters. Following the initial hydrolysis to 2,4-D, subsequent metabolic pathways can also differ between species. In many mammals, 2,4-D is largely excreted unchanged. However, in dogs, 2,4-D undergoes further metabolism, forming conjugates with taurine, serine, glycine, glutamic acid, and cysteine, as well as sulfate (B86663) and glucuronide conjugates before excretion researchgate.net. This extensive metabolism in dogs is coupled with a significantly slower elimination half-life for 2,4-D compared to rats (99-134 hours in dogs vs. 1.3-3.4 hours in rats), leading to a much higher body burden researchgate.net.

In plant species, a similar pattern of initial ester hydrolysis followed by species-dependent metabolism of 2,4-D is observed. Grasses (monocots) tend to form base-labile conjugates with 2,4-D, whereas broadleaf plants (dicots) often detoxify the herbicide through ring hydroxylation, a reaction mediated by cytochrome P450 enzymes frontiersin.orgnih.gov.

| Species Group | Primary Metabolic Step | Key Enzymes | Relative Rate of Ester Hydrolysis | Subsequent 2,4-D Metabolism |

|---|---|---|---|---|

| Rodents (e.g., Rat) | Rapid hydrolysis to 2,4-D and ethanol | High levels of plasma and liver carboxylesterases | Very Rapid | Minimal; primarily excreted as unchanged 2,4-D researchgate.net |

| Humans | Slow hydrolysis to 2,4-D and ethanol | Low plasma carboxylesterase activity; liver carboxylesterases are active | Slow (in plasma) | Minimal; primarily excreted as unchanged 2,4-D fao.org |

| Dogs | Slow hydrolysis to 2,4-D and ethanol | Low plasma carboxylesterase activity | Slow (in plasma) | Extensive conjugation (taurine, glycine, etc.) researchgate.net |

| Fish | Hydrolysis to 2,4-D and ethanol | Carboxylesterases | Variable (generally considered slower than in rodents) | Variable depending on species |

| Plants (Grasses) | Hydrolysis to 2,4-D and ethanol | Carboxylesterases | Variable | Formation of base-labile conjugates frontiersin.orgnih.gov |

| Plants (Broadleaf) | Hydrolysis to 2,4-D and ethanol | Carboxylesterases | Variable | Ring hydroxylation (via Cytochrome P450) frontiersin.orgnih.gov |

Implications for Species-Specific Sensitivity

The differences in the rate of hydrolysis of this compound and other 2,4-D esters have significant implications for species-specific sensitivity and toxicity. The ester forms of 2,4-D are generally more lipophilic than the parent acid, which allows for more rapid penetration of biological membranes. This property often results in higher acute toxicity for the ester forms compared to the acid or salt forms, particularly in species where the conversion to the less toxic 2,4-D acid is slow.

Aquatic organisms, including fish and invertebrates, are notably more sensitive to 2,4-D esters than to the acid or salt forms fao.orgjuniperpublishers.com. For example, the 96-hour LC50 values for fish for 2,4-D esters can be in the range of 5 to 10 mg/L, whereas for the 2,4-D acid, they are often between 200 to 400 mg/L fao.org. This heightened toxicity is attributed to the slower hydrolysis of the ester in these species, leading to a longer duration of exposure to the more potent ester form.

Similarly, dogs exhibit greater sensitivity to 2,4-D toxicity compared to rats researchgate.netjuniperpublishers.com. This is consistent with both the slower clearance of 2,4-D and the slower initial hydrolysis of the ester due to low plasma CES activity. The combination of these factors leads to a significantly higher and more prolonged internal exposure to the active compounds in dogs for a given dose researchgate.net. In contrast, the rapid hydrolysis in rats quickly detoxifies the ester to the 2,4-D acid, which is then rapidly excreted, resulting in lower systemic toxicity researchgate.netjuniperpublishers.com. A study comparing the subchronic toxicity of 2,4-D acid, a dimethylamine (B145610) salt, and the 2-ethylhexyl ester in dogs found their toxicities to be comparable on an acid equivalent basis, suggesting that once hydrolyzed, the resulting 2,4-D drives the systemic toxicity nih.gov.

| Species | 2,4-D Ester Forms | 2,4-D Acid/Salt Forms | Reference |

|---|---|---|---|

| Fish (general) | Higher Toxicity (e.g., 96-h LC50: 5-10 mg/L) | Lower Toxicity (e.g., 96-h LC50: 200-400 mg/L) | fao.org |

| Aquatic Invertebrates (Daphnia magna) | Higher Toxicity (e.g., 48-h LC50: 5.2 mg/L for IO ester) | Lower Toxicity (e.g., 48-h LC50: 184 mg/L for DMA salt) | fao.org |

| Rat (Oral LD50) | Low Toxicity (LD50 values generally >600 mg/kg) | Low Toxicity (LD50 values: 639-1646 mg/kg) | juniperpublishers.comorst.edu |

| Birds (e.g., Mallard Duck, Oral LD50) | Moderately Toxic (663 mg/kg for ethylhexyl ester) | Moderately to Practically Non-toxic (>2025 mg/kg for sodium salt) | juniperpublishers.com |

Biological Activity and Pharmacological Potential

Interaction with Biological Systems

Comprehensive studies detailing the specific interactions of 2-(2,4-Dichlorophenoxy)ethanol with biological systems are not readily found in published research. The biological impact of a chemical compound is intrinsically linked to its molecular structure, and as such, the effects of the closely related herbicide 2,4-D cannot be directly extrapolated to this compound. Research into how this specific ethanol (B145695) derivative is absorbed, distributed, metabolized, and excreted, and its mechanisms of interaction at a cellular and molecular level, is required to understand its biological activity.

Potential as an Antimicrobial Agent

There is a notable absence of scientific studies investigating the potential of this compound as an antimicrobial agent.

Specific data on the efficacy of this compound against various bacterial strains are not available in the reviewed scientific literature. To determine any potential antibacterial properties, targeted studies would be necessary to evaluate its minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) against a broad spectrum of bacteria.

The mechanism of action by which this compound might exert antimicrobial effects, including any potential for sulfate (B86663) uptake inhibition, has not been elucidated in scientific research. While some chlorophenoxy compounds have been studied for their inhibitory effects on microbial processes, this specific information is not available for this compound.

Research into Anti-inflammatory Properties

There is no direct evidence or published research to suggest that this compound possesses anti-inflammatory properties.

Scientific studies investigating the ability of this compound to inhibit the Cyclooxygenase-2 (COX-2) enzyme, a key target for anti-inflammatory drugs, have not been identified.

Due to the lack of research on the anti-inflammatory properties of this compound, no structure-activity relationship studies for this effect have been established. Such studies would require the synthesis and biological evaluation of a series of related compounds to determine the chemical features necessary for any potential anti-inflammatory activity.

Analytical Methodologies for Detection and Quantification

Sample Preparation Techniques for Diverse Matrices

Effective sample preparation is a critical first step to isolate 2-(2,4-Dichlorophenoxy)ethanol from the sample matrix, remove interfering substances, and concentrate the analyte to levels suitable for instrumental analysis.

The choice of extraction method depends heavily on the sample matrix. Common techniques include Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and Solid-Liquid Extraction (SLE).

Liquid-Liquid Extraction (LLE): This technique is frequently used for water samples. The sample is typically acidified to ensure the analyte is in a non-ionized form, after which it is partitioned into a water-immiscible organic solvent. For instance, water samples can be acidified and then extracted with solvents like ethyl acetate (B1210297) or ether. researchgate.nettrb.org A salting-out assisted LLE (SALLE) method has been developed for water samples, where acetonitrile (B52724) is used as the extraction solvent and sodium chloride is added to facilitate phase separation, achieving high extraction efficiency. deswater.com

Solid-Phase Extraction (SPE): SPE is a preferred method for cleaning up complex extracts and concentrating analytes from aqueous samples. It involves passing the sample through a solid sorbent that retains the analyte, which is later eluted with a small volume of solvent. This technique reduces solvent consumption compared to LLE. epa.gov

Solid-Liquid Extraction (SLE): For solid matrices like soil and plant tissues, SLE is standard. This often involves techniques like Soxhlet extraction or sonication to extract the analyte into an organic solvent. oup.comresearchgate.net A common procedure for soil involves extracting the sample with a solvent mixture such as methanol (B129727) and water acidified with acetic acid, followed by agitation. researchgate.net For plant materials, initial grinding is often necessary to improve extraction efficiency. epa.gov

QuEChERS: The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, while broadly applied for pesticide residue analysis, can be adapted for 2,4-D and its derivatives. It typically involves an extraction/partitioning step with acetonitrile and salts, followed by a dispersive SPE cleanup step.

A prevalent strategy in residue analysis is to hydrolyze all 2,4-D esters and conjugates to the parent 2,4-D acid. This is often achieved through alkaline hydrolysis with sodium hydroxide, which converts esters into a salt form. tdl.org The sample is then acidified to convert the salt to 2,4-D acid prior to extraction. tdl.org This provides a measure of the total 2,4-D residue but does not quantify the individual ester forms like this compound.

Table 1: Summary of Extraction Methods for 2,4-D and its Derivatives

| Method | Matrix | Procedure Summary | Key Solvents/Reagents |

|---|---|---|---|

| Liquid-Liquid Extraction (LLE) | Water | Acidification followed by partitioning into an organic solvent. trb.org | Ether, Ethyl Acetate researchgate.nettrb.org |

| Salting-Out Assisted LLE | Water | Addition of salt to enhance partitioning into a water-miscible solvent. deswater.com | Acetonitrile, Sodium Chloride deswater.com |

| Solid-Liquid Extraction (SLE) | Soil | Sonication or mechanical shaking with an acidified solvent mixture. researchgate.net | Dichloromethane, Methanol/Water researchgate.net |

| Soxhlet Extraction | Soil | Continuous extraction with an organic solvent. oup.com | Acetonitrile oup.com |

| Alkaline Hydrolysis | Crops, Soil | Conversion of esters to 2,4-D acid via hydrolysis before extraction. tdl.org | Sodium Hydroxide, Sulfuric Acid tdl.org |

For analysis by Gas Chromatography (GC), derivatization is often a necessary step, particularly when analyzing the parent 2,4-D acid. The process converts the polar, non-volatile acid into a more volatile and thermally stable ester, improving its chromatographic behavior. However, for direct analysis of an ester like this compound, this step is not required.

When a total residue method is employed involving hydrolysis to 2,4-D, the resulting acid is typically derivatized. Common derivatizing agents include:

Diazomethane: This reagent effectively converts carboxylic acids to their methyl esters. However, it is toxic and explosive, leading to safety concerns. nih.gov

Boron trichloride/2-chloroethanol (B45725) (BCl₃/2-chloroethanol): A safer alternative to diazomethane, this reagent forms the 2-chloroethyl ester of the acid. This derivative has a longer retention time and can provide a better signal-to-noise ratio in GC-ECD analysis compared to the methyl ester. nih.gov

Analysis via High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS) typically does not require derivatization, which is a significant advantage of these techniques. oup.com

Chromatographic Techniques

Chromatography is the cornerstone for separating this compound from other components in the prepared sample extract, allowing for its accurate identification and quantification.

Gas chromatography is well-suited for the analysis of volatile and semi-volatile compounds like 2,4-D esters.

GC Columns: Capillary columns such as the DB-1 or Durabond-5MS are commonly used for the separation of these compounds. epa.govfao.org

Detectors: